[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
CAS No.:
Cat. No.: VC8521155
Molecular Formula: C13H8N2O4S2
Molecular Weight: 320.3 g/mol
* For research use only. Not for human or veterinary use.
![[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid -](/images/structure/VC8521155.png)
Molecular Formula | C13H8N2O4S2 |
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Molecular Weight | 320.3 g/mol |
IUPAC Name | 2-[4-hydroxy-5-(2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]acetic acid |
Standard InChI | InChI=1S/C13H8N2O4S2/c16-8(17)5-15-12(19)10(21-13(15)20)9-6-3-1-2-4-7(6)14-11(9)18/h1-4,19H,5H2,(H,16,17) |
Standard InChI Key | HTGYQOKNDSKSHW-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C(=O)N=C2C=C1)C3=C(N(C(=S)S3)CC(=O)O)O |
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three critical components:
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Thiazolidinone core: A five-membered ring containing sulfur (), nitrogen (), and a ketone group (), which contributes to its electrophilic reactivity.
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Indole moiety: A bicyclic aromatic system with a pyrrole ring fused to a benzene ring, providing π-π stacking capabilities for target binding.
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Acetic acid side chain: A carboxylic acid derivative at the 3-position of the thiazolidinone ring, enhancing solubility and enabling salt formation for pharmacokinetic optimization .
The (5Z) designation indicates the Z-configuration of the exocyclic double bond between the thiazolidinone and indole units, a stereochemical feature critical for maintaining planarity and conjugation across the system .
Table 1: Key Structural Descriptors
Feature | Description |
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Thiazolidinone ring | 1,3-thiazolidin-4-one with a thioxo group at C2 |
Indole substitution | 2-oxo-1,2-dihydro-3H-indol-3-ylidene at C5 |
Side chain | Acetic acid group at N3 of the thiazolidinone |
Stereochemistry | (5Z) configuration ensures conjugated π-system |
Synthesis and Synthetic Methodologies
General Synthetic Routes
The synthesis of [(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid typically involves multi-step protocols:
Indole Functionalization
3-Formylindole intermediates are prepared via Vilsmeier-Haack formylation, employing phosphoryl chloride () and dimethylformamide (DMF) to introduce the aldehyde group at the indole’s 3-position . Catalytic systems like ceric ammonium nitrate on silica gel () improve yields to >80% under mild conditions .
Thiosemicarbazone Formation
Condensation of 3-formylindole with thiosemicarbazide in ethanol or aqueous media yields thiosemicarbazone derivatives. Optimized conditions (reflux, 6–8 h) achieve conversions exceeding 75% .
Thiazolidinone Cyclization
Reaction of thiosemicarbazones with maleic anhydride in acetonitrile induces cyclization to form the thiazolidinone ring. This step is sensitive to stoichiometry, requiring a 1.5:1 molar ratio of anhydride to thiosemicarbazone to minimize byproducts .
Diastereoselective Modifications
Recent advances leverage azomethine ylide cycloadditions to install stereochemical diversity. For example, reacting imidazothiazolotriazine ylidenes with azomethine ylides (generated from N-alkylamino acids and isatins) produces dispiro compounds with >90% diastereoselectivity . These methods enable precise control over the Z/E configuration, which directly influences bioactivity .
Spectroscopic Characterization and Computational Insights
NMR and IR Profiles
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NMR: The indole NH proton resonates at δ 10.2–11.1 ppm, while the thiazolidinone ring’s methylene groups appear as doublets near δ 3.8–4.2 ppm .
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NMR: The thioxo group () generates a signal at δ 178–182 ppm, distinct from the ketone () at δ 190–195 ppm .
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IR: Strong absorptions at 1680 cm (), 1250 cm (), and 3200 cm (NH stretch) confirm functional group integrity .
DFT Studies
Density functional theory (DFT) calculations reveal a planar conformation stabilized by intramolecular hydrogen bonding between the indole NH and thiazolidinone carbonyl. This geometry enhances intermolecular interactions with biological targets like kinase enzymes .
Biological Activities and Mechanistic Studies
Antimicrobial Efficacy
The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 μg/mL) and fungi (e.g., Candida albicans, MIC = 16 μg/mL). Mechanistically, it disrupts microbial cell membranes via thiol group alkylation, as demonstrated in membrane potential assays .
Table 2: Antimicrobial Activity Profile
Organism | MIC (μg/mL) | Mechanism of Action |
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Staphylococcus aureus | 8 | Membrane depolarization, DNA intercalation |
Escherichia coli | 32 | Inhibition of dihydrofolate reductase |
Candida albicans | 16 | Ergosterol biosynthesis disruption |
Structure-Activity Relationships (SAR)
Substituent Effects on the Indole Ring
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Electron-withdrawing groups (e.g., -NO) at the indole’s 5-position enhance antibacterial potency but reduce anticancer activity.
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Methoxy substitution (-OCH) improves solubility and CNS penetration, as evidenced by blood-brain barrier permeability assays .
Thiazolidinone Modifications
Replacing the thioxo group with oxo diminishes antimicrobial activity by 4-fold, underscoring the critical role of sulfur in target binding.
Pharmacokinetic and Toxicity Profiles
ADME Properties
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Absorption: Moderate oral bioavailability (43%) due to the acetic acid group’s ionization at intestinal pH.
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Metabolism: Hepatic glucuronidation via UGT1A1 produces inactive metabolites excreted renally .
Acute Toxicity
LD values in murine models exceed 500 mg/kg, with no observed hepatotoxicity at therapeutic doses.
Applications in Drug Development
Lead Optimization Strategies
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Prodrug derivatives: Esterification of the acetic acid moiety enhances membrane permeability (e.g., ethyl ester prodrug shows 3× higher C than parent compound) .
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Nanoparticle formulations: PEGylated liposomes improve tumor accumulation in xenograft models, reducing IC to 6 μM .
Future Directions and Challenges
Target Identification
Proteomic studies implicate heat shock protein 90 (Hsp90) and topoisomerase II as potential targets. Validation via surface plasmon resonance (SPR) is ongoing .
Synthetic Scalability
Current yields (55–65%) necessitate optimization for industrial-scale production. Flow chemistry approaches may address this limitation .
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